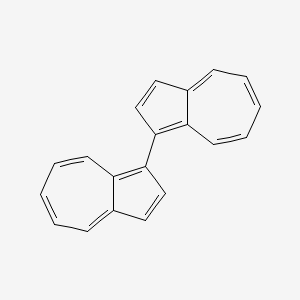

1,1'-Biazulene

Description

Structure

3D Structure

Properties

CAS No. |

82893-96-7 |

|---|---|

Molecular Formula |

C20H14 |

Molecular Weight |

254.3 g/mol |

IUPAC Name |

1-azulen-1-ylazulene |

InChI |

InChI=1S/C20H14/c1-3-7-15-11-13-19(17(15)9-5-1)20-14-12-16-8-4-2-6-10-18(16)20/h1-14H |

InChI Key |

AEULLTJSNVNSEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=CC(=C2C=C1)C3=C4C=CC=CC=C4C=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1 Biazulene Derivatives

Oxidative Dimerization Approaches

Oxidative dimerization represents a primary strategy for synthesizing 1,1'-biazulene scaffolds. This approach involves the one-electron oxidation of an azulene (B44059) derivative to form a radical cation intermediate. mdpi.com Due to the electronic structure of azulene, this radical cation is stabilized, facilitating a subsequent dimerization step, typically at the electron-rich 1-position, to form the desired C-C bond. mdpi.comclockss.org

Electrochemical methods offer a reagent-free approach to oxidative dimerization. nih.gov By applying an anodic potential, azulene derivatives can be oxidized to generate radical cations, which then couple to form the biazulene structure. mdpi.com This technique allows for controlled oxidation without the need for chemical oxidants, which can sometimes lead to side reactions or require difficult removal from the product mixture. nih.gov

Studies on azulene-1-azobenzene have shown that electrochemical oxidation can lead to polymerization, forming novel polyazulene materials for electrode surface modification. researchgate.net The process involves the generation of radical cationic species which couple. clockss.org For instance, electrochemical analysis of azuleno[1,2-b]thiophene revealed an irreversible oxidation wave, indicating the formation of an unstable radical cation; however, the resulting thiophene-fused this compound derivative showed two reversible oxidation waves, suggesting that the biazulenyl structure provides stabilization to the generated radical cation and dication species. clockss.org

| Substrate | Conditions | Product | Notes | Ref |

| Azulene-1-azobenzene | 0.1 M Tetrabutylammonium tetrafluoroborate (B81430) in CH2Cl2 | Poly(azulene-1-azobenzene) | Aimed at creating polymer films on electrode surfaces. | researchgate.net |

| Azuleno[1,2-b]thiophene | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) | Thiophene-fused this compound radical cation | The biazulene structure stabilizes the radical cation compared to the monomer. | clockss.org |

A variety of metal-based reagents are effective in promoting the oxidative dimerization of azulenes. rsc.org Iron(III) chloride (FeCl₃) is a commonly used oxidant for this transformation. rsc.org It has been employed in the oxidative coupling of azulene-1-azoarenes, where the reaction pathway is heavily influenced by the substituents on the arene ring. rsc.orgrsc.org For instance, while unsubstituted azulene-1-azobenzene undergoes coupling at the phenyl ring, electron-releasing groups on the phenyl ring can direct the coupling to the 3-position of the azulene moiety. rsc.orgrsc.org FeCl₃ has also been used to achieve the direct 3,3'-dimerization of BODIPY cores lacking substituents at other positions. rsc.org A stepwise intermolecular C-H/C-H coupling of 2-terphenyl azulene using FeCl₃ has been reported to yield an axially chiral this compound. thieme-connect.com

Manganese dioxide (MnO₂) is another effective oxidant for forming 1,1'-biazulenes. rsc.org It has been noted as a reagent for the oxidative dimerization of azulene precursors. rsc.org Similarly, copper-based systems, such as CuBr/O₂, have been utilized. rsc.org A notable example is the use of the [Cu(OH)(TMEDA)]₂Cl₂ complex under an air atmosphere to effect the oxidative dimerization of a 2-hydroxyazulene (B91678) derivative to furnish a this compound-2,2'-diol (1,1'-BAzOL) in good yield. rsc.org

Table 1: Examples of Metal-Mediated Oxidative Dimerization

| Azulene Derivative | Oxidant/Catalyst | Solvent | Product | Yield | Ref |

|---|---|---|---|---|---|

| 2-Terphenyl azulene | FeCl₃ | CH₂Cl₂–MeNO₂ | Axially chiral this compound derivative | 88% | thieme-connect.com |

| 2-Hydroxy-8-ethoxyazulene derivative | [Cu(OH)(TMEDA)]₂Cl₂ / air | Not specified | rac-1,1'-Biazulene-2,2'-diol (rac-1,1'-BAzOL) | 62% | rsc.org |

| Azulene-1-azo-(4'-methoxybenzene) | FeCl₃ | Benzene | 3,3'-coupled biazulene oligomers | - | rsc.orgrsc.org |

| 5-Aryl-BODIPY | FeCl₃ | Not specified | 3,3'-Dimerized BODIPY | - | rsc.org |

Beyond common metal salts, a range of other oxidizing agents have been successfully applied to the synthesis of 1,1'-biazulenes. Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) is a powerful oxidant capable of initiating the dimerization. rsc.org

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is another potent oxidant used for these couplings. rsc.org DDQ, often in the presence of an acid, is known to oxidize aromatic compounds to their corresponding radical cations, which can then dimerize. researchgate.netrsc.org

Electrophilic halide sources, such as N-iodosuccinimide (NIS), can also induce oxidative coupling instead of the expected halogenation. clockss.org For example, the reaction of azuleno[1,2-b]thiophene with NIS did not yield the iodoazulene derivative but instead produced the corresponding thiophene-fused this compound. This homo-coupling reaction was specific to NIS, as other N-halosuccinimides like NBS and NCS led to decomposition. clockss.org This method provides a metal-free route to this compound derivatives. clockss.org

The mechanism of oxidative dimerization is widely postulated to proceed through a radical cation intermediate. mdpi.commdpi.com Upon one-electron oxidation of the azulene moiety, a radical cation is formed. mdpi.com This intermediate is stabilized by the non-benzenoid aromatic system, which can delocalize the positive charge into the seven-membered ring, resembling a tropylium (B1234903) cation. mdpi.com The dimerization then occurs between two of these radical cations. rsc.org

For the FeCl₃-promoted oxidation of azulene-1-azoarenes, a mechanism involving a single-electron transfer from the azo compound to FeCl₃ to generate a radical cation has been proposed. rsc.orgrsc.org The subsequent coupling position (either on the azulene or the arene ring) is dictated by the electronic properties of the substituents. rsc.org Similarly, the oxidative coupling of azulene derivatives with NIS is also believed to involve a radical mechanism. clockss.org The generation of these radical intermediates is a key step, and their tendency to couple at the 1,1'-positions is a foundational aspect of these synthetic strategies. rsc.orgrsc.org Density functional theory (DFT) calculations have become instrumental in analyzing the complex plausible pathways in such oxidative couplings, often confirming the viability of single electron transfer steps. acs.org

Applications of Other Oxidants (e.g., (NH4)2S2O8, DDQ, Electrophilic Halide Sources)

Transition Metal-Catalyzed Coupling Reactions

While oxidative dimerization relies on the inherent reactivity of the azulene core, transition metal-catalyzed cross-coupling reactions provide a more controlled and versatile approach to constructing the this compound framework. These methods allow for the coupling of two distinct, pre-functionalized azulene units.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds, including the biaryl linkage in 1,1'-biazulenes. rsc.orgbeilstein-journals.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as an azulenylboronic acid or ester, with a haloazulene. vulcanchem.comresearchgate.net

Key to this strategy is the synthesis of the requisite coupling partners. 2-Azulenylboronates have been efficiently prepared from 2-iodoazulene (B3051789) via a halogen-metal exchange followed by quenching with a boronic ester. researchgate.net These boronates can then be coupled with various aryl bromides. researchgate.net For the synthesis of 1,1'-biazulenes, an azulene-1-boronic acid derivative is coupled with a 1-iodoazulene derivative. vulcanchem.com This approach has been used to access various substituted this compound systems. For example, the palladium-catalyzed cross-coupling of 6,6′-dibromo-1,1′-biazulene derivatives with arylboronic acids under Suzuki-Miyaura conditions has been established. researchgate.net Similarly, the reaction of 1,1′,3,3′-tetrahalo-2,2′-biazulene with 4-tert-butylphenylboronic acid resulted in bisarylated products, demonstrating the utility of this reaction for further functionalization of biazulene scaffolds. oup.com

Table 2: Examples of Suzuki-Miyaura Cross-Coupling for Biazulene Synthesis

| Boronic Acid/Ester | Halide Partner | Catalyst System | Base/Solvent | Product | Yield | Ref |

|---|---|---|---|---|---|---|

| 1-Boronate azulene-3,7-dione | 1-Iodoazulene-3,7-dione | Pd catalyst (not specified) | Not specified | [this compound]-3,7-dione (B12563237) | Plausible pathway | vulcanchem.com |

| 4-tert-Butylphenylboronic acid | 1,1′,3,3′-Tetrachloro-2,2′-biazulene | Pd₂(dba)₃ / SPhos | K₃PO₄ / Toluene (B28343) | 1,1'-Bis(4-tert-butylphenyl)-2,2'-biazulene (minor isomer) | 77% (combined isomers) | researchgate.netoup.com |

| 2-Azulenylboronate | Aryl bromides | Pd₂(dba)₃ / P(t-Bu)₃ | Not specified | Poly(2-azulenyl)benzenes | - | researchgate.net |

| Arylboronic acids | 6,6′-Dibromo-2,2′-diamino-1,1′-biazulene | Pd catalyst (not specified) | Not specified | 6,6'-Diaryl-2,2'-diamino-1,1'-biazulene | - | researchgate.net |

C-H Activation Strategies for Biazulene Formation

Carbon-hydrogen (C-H) activation has emerged as a powerful and atom-economical strategy for the formation of C-C bonds, and its application in azulene chemistry has led to novel pathways for biazulene synthesis. sigmaaldrich.com This approach circumvents the need for pre-functionalized starting materials, such as haloazulenes or organometallic azulene reagents. nih.gov

A notable example involves the direct oxidative C-H/C-H coupling of an azulene precursor to form a this compound core. rsc.orgrsc.org Researchers have reported the unexpected synthesis of an axially chiral this compound and its π-extended analogue starting from 2-terphenyl azulene. rsc.orgrsc.org The process proceeds through a stepwise intermolecular and intramolecular oxidative C–H/C–H coupling, demonstrating a sophisticated application of C-H functionalization to construct complex π-conjugated systems. rsc.org This direct coupling strategy highlights the potential for creating sterically hindered and structurally unique biazulene derivatives. rsc.orgrsc.org While C-H activation can be directed to other positions of the azulene ring, such as the 2-position using a carboxylate directing group, direct C-H/C-H coupling at the nucleophilic 1-position represents a key strategy for accessing the this compound scaffold. cam.ac.uk

Table 1: Example of C-H Activation for this compound Synthesis

| Starting Material | Product | Key Transformation | Reference |

|---|

Ullmann-Type Coupling of Haloazulene Derivatives

The Ullmann reaction, a classic method involving the copper-catalyzed coupling of aryl halides, represents one of the earliest and most reliable strategies for synthesizing biazulenes. nih.govorganic-chemistry.org This method is particularly effective for creating symmetrical biazulenes through the homocoupling of haloazulene precursors. researchgate.net

Detailed studies have demonstrated the efficacy of Ullmann-type coupling for various this compound derivatives. For instance, the reaction of ethyl 3-iodoazulene-1-carboxylate in the presence of copper powder affords diethyl 1,1′-biazulene-3,3′-dicarboxylate in excellent yield. researchgate.net Similarly, other iodoazulene derivatives have been successfully dimerized to produce the corresponding biazulenes. researchgate.net The reaction can also be applied in a mixed-coupling fashion; a mixed Ullmann reaction between ethyl 3-iodoazulene-1-carboxylate and ethyl 2-iodoazulene-1-carboxylate yields a mixture of the two homocoupled products (1,1'- and 2,2'-biazulenes) along with the cross-coupled 1,2′-biazulene derivative. researchgate.netnii.ac.jp The parent this compound hydrocarbon can then be obtained through decarboxylation of the resulting ester derivatives. researchgate.net

Table 2: Synthesis of 1,1'-Biazulenes via Ullmann Coupling

| Haloazulene Precursor | Coupling Product | Yield | Reference |

|---|---|---|---|

| Ethyl 3-iodoazulene-1-carboxylate | Diethyl 1,1′-biazulene-3,3′-dicarboxylate | Excellent | researchgate.net |

Photochemical Synthesis Routes to 1,1'-Biazulenes

Photochemical methods offer an alternative approach to constructing the biazulene skeleton. rsc.org These reactions utilize light to promote the dimerization of azulene precursors. nih.gov Early reports in biazulene synthesis describe the photochemical preparation of biazulene isomers, such as the formation of 2,2'-di-guaj-azulyl from the natural product guaiazulene (B129963). nih.gov While specific details on the photochemical synthesis of 1,1'-biazulenes are less common in recent literature compared to coupling methods, it remains a recognized synthetic pathway. rsc.org Modern synthetic photochemistry often employs photocatalysts that can be activated by visible light to generate reactive intermediates from organic substrates, a strategy that could be applied to develop new photochemical routes to biazulenes. nih.gov

Aromatization of Partially Saturated Precursors to this compound Systems

The synthesis of 1,1'-biazulenes can also be achieved through the aromatization of a partially saturated precursor. rsc.org This strategy involves constructing a dimeric system containing non-aromatic or partially saturated azulene-like rings, which are then converted to the fully aromatic biazulene structure in a final step.

Stereoselective Synthesis and Resolution Techniques for this compound Analogs

Due to restricted rotation around the C1-C1' single bond, this compound derivatives can exhibit axial chirality, similar to the well-known 1,1'-binaphthyl (BINAP) systems. vulcanchem.comresearchgate.net This has spurred significant interest in the development of methods to obtain enantiomerically pure biazulene analogs for potential applications in asymmetric catalysis and materials science. nih.govrsc.org

The direct synthesis of a single enantiomer of a this compound derivative, known as enantioselective synthesis, is a highly desirable but challenging goal. Attempts have been made to achieve enantioselective oxidative dimerization of azulene precursors. For instance, adapting a known method for the enantioselective dimerization of 2-naphthols using copper complexes with chiral BINAM ligands was attempted for the synthesis of a this compound-2,2'-diol (1,1'-BAzOL). nih.gov However, this approach resulted in the desired product with only a low enantiomeric excess (e.e.). nih.gov Similarly, the attempted enantioselective oxidative dimerization of a 2-aminoazulene precursor using various chiral ligands also yielded the biazulene product with only modest enantioselectivity. nih.gov These results highlight the difficulties in achieving high levels of stereocontrol in the direct dimerization step to form chiral 1,1'-biazulenes.

Given the challenges of direct enantioselective synthesis, the resolution of racemic mixtures is the most common and effective method for obtaining enantiopure this compound analogs. nih.gov Two primary techniques are employed: preparative high-performance liquid chromatography (HPLC) and derivatization with a chiral auxiliary. orgosolver.com

Preparative Chiral HPLC: This technique directly separates the enantiomers of a racemic biazulene mixture using a column with a chiral stationary phase. tcichemicals.com It has been successfully used to resolve a variety of biazulene isomers. nih.gov The first resolution of a biazulene, 2,2′-dimethyl-1,1′-biazulene, was achieved using this method in 1983. nih.gov More recently, researchers have resolved racemic mixtures of π-extended 1,1'-biazulenes and 4,4'-biazulenes, isolating the individual enantiomers for further study. rsc.orgresearchgate.net

Resolution via Chiral Auxiliaries: This classic resolution method involves covalently attaching a chiral auxiliary to the racemic compound, creating a mixture of diastereomers. orgosolver.com Because diastereomers have different physical properties, they can be separated using standard chromatographic techniques like silica (B1680970) gel chromatography. tcichemicals.com A notable example is the resolution of racemic 1,1′-biazulene-2,2′-diol (rac-1,1′-BAzOL). nih.gov The racemic diol was reacted with commercially available (–)-menthyl chloroformate, a chiral auxiliary. nih.gov This reaction produced a mixture of two diastereomeric bis(menthyl carbonate) derivatives. nih.gov These diastereomers were readily separated by column chromatography. nih.gov Finally, the chiral auxiliary was cleaved from each separated diastereomer through ethanolysis to afford the pure (R) and (S) enantiomers of 1,1′-BAzOL. nih.gov

Table 3: Examples of Resolution of Racemic Biazulene Derivatives

| Biazulene Derivative | Resolution Method | Reference |

|---|---|---|

| 2,2′-Dimethyl-1,1′-biazulene | Preparative Chiral HPLC | nih.gov |

| 2,2′-Dimethoxy-1,1′-biazulene | Preparative Chiral HPLC | nih.gov |

| π-Extended this compound | Preparative Chiral HPLC | rsc.org |

| 4,4′-Biazulene | Preparative Chiral HPLC | researchgate.net |

Stereochemical Aspects and Atropisomerism of 1,1 Biazulene

Axial Chirality in Non-Benzenoid Biaryls, with a Focus on 1,1'-Biazulene

Axial chirality is a form of stereoisomerism where a molecule lacks a traditional chiral center but possesses a chiral axis, an axis about which a set of substituents is held in a spatial arrangement that is not superimposable on its mirror image. rsc.org In biaryl compounds, this chirality arises from hindered rotation around the single bond connecting the two aromatic rings. rsc.org The presence of bulky substituents in the positions ortho to the inter-ring bond creates a steric barrier high enough to prevent free rotation, leading to the existence of stable, isolable enantiomers known as atropisomers. rsc.org

While this phenomenon is well-documented for benzenoid systems like biphenyls and binaphthyls, its exploration in non-benzenoid aromatic systems such as biazulenes is a more recent development. rsc.orgresearchgate.net Azulene (B44059), a non-benzenoid isomer of naphthalene (B1677914), is a 10π electron aromatic hydrocarbon composed of a fused five-membered and seven-membered ring. rsc.orgrsc.org This structure imparts unique electronic and optical properties. rsc.org The linkage of two azulene units can result in 15 possible positional isomers of biazulene, with the this compound being one of the most studied in the context of axial chirality. rsc.orgnih.gov

The investigation into the axial chirality of this compound systems has revealed that, similar to their benzenoid cousins, the introduction of substituents is a prerequisite for observing stable atropisomerism. rsc.org

The archetypal examples of atropisomeric biaryls are found in the binaphthyl series, with compounds like BINOL (1,1'-bi-2-naphthol) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) being cornerstones of asymmetric catalysis. rsc.org These molecules derive their configurational stability from the steric hindrance provided by the substituents at the 2 and 2' positions of the naphthalene rings. rsc.org

In comparison, the study of axial chirality in this compound systems is less extensive. rsc.org However, research has shown that the principles governing atropisomerism in binaphthyls are broadly applicable to 1,1'-biazulenes. The presence of substituents at the 2 and 2' positions, which are ortho to the 1,1'-biaryl bond, is crucial for inducing a significant barrier to rotation. rsc.org For instance, the racemization energy barrier of 4,4'-biazulene has been found to be comparable to that of 1,1'-binaphthyl. researchgate.net

A notable difference lies in the inherent asymmetry and electronic properties of the azulene core compared to the more symmetric naphthalene. Azulene possesses a significant dipole moment, arising from its electron-rich five-membered ring and electron-deficient seven-membered ring. rsc.org This electronic characteristic, which is absent in naphthalene, can potentially influence the rotational barrier and the chiroptical properties of biazulene atropisomers.

The fundamental requirement for atropisomerism in this compound systems is the presence of substituents that create a steric barrier to rotation around the C1-C1' single bond. rsc.org This restricted rotation freezes the molecule into one of two stable, non-interconvertible enantiomeric conformations. rsc.org

The key structural features necessary for observing stable atropisomers in 1,1'-biazulenes are:

Substitution at the Ortho Positions: Similar to binaphthyls, substituents at the 2 and 2' positions of the this compound scaffold are critical. These groups sterically clash in the planar transition state for rotation, thereby raising the energy barrier to racemization. rsc.org

Bulky Substituents: The size of the ortho substituents directly correlates with the rotational barrier. Larger groups lead to greater steric hindrance and, consequently, higher configurational stability of the atropisomers. rsc.org

The first resolution of a biazulene, specifically 2,2'-dimethyl-1,1'-biazulene and 2,2'-dimethoxy-1,1'-biazulene, was achieved in 1983, demonstrating that even relatively small methyl and methoxy (B1213986) groups at the 2 and 2' positions are sufficient to allow for the separation of enantiomers. rsc.org

Comparative Analysis with Binaphthyl Atropisomers

Configurational Stability and Racemization Barriers of 1,1'-Biazulenes

The configurational stability of atropisomers is a critical parameter that determines their utility, particularly in applications like asymmetric catalysis where the chiral catalyst must maintain its stereochemical integrity under reaction conditions. This stability is quantified by the energy barrier to racemization, which is the energy required to overcome the steric hindrance and allow for rotation around the chiral axis. nsf.gov

Atropisomers are often classified based on their rotational energy barriers (ΔG‡) and corresponding half-lives (t1/2) for racemization at a given temperature. wuxibiology.com

Class 1: ΔG‡ < 20 kcal/mol, t1/2 in seconds. These atropisomers rotate freely and are not separable at room temperature. wuxibiology.com

Class 2: 20 kcal/mol < ΔG‡ < 30 kcal/mol, t1/2 between hours and days. These are separable but may racemize over time. wuxibiology.com

Class 3: ΔG‡ > 30 kcal/mol, t1/2 in years. These are configurationally stable and can be isolated and stored as single enantiomers. wuxibiology.com

The racemization kinetics of 1,1'-biazulenes are typically studied by monitoring the change in enantiomeric excess of a sample over time at a specific temperature. springernature.commdpi.com This is often achieved using techniques like chiral High-Performance Liquid Chromatography (HPLC) or by observing the decay of the circular dichroism (CD) signal. rsc.orgnih.gov

For example, the racemization of an enantiopure sample of a this compound-2,2'-diol derivative showed partial racemization after 14 hours at 60°C and near-complete racemization at 80°C over the same period. nih.gov By performing these kinetic experiments at different temperatures, the activation energy (Ea), and other thermodynamic parameters for racemization such as the activation enthalpy (ΔH‡) and activation entropy (ΔS‡), can be determined using the Eyring equation. mdpi.com

The table below presents a comparison of the experimentally determined barriers to racemization for several this compound derivatives.

Data sourced from multiple scientific publications.

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting and understanding the rotational barriers in atropisomeric systems. nih.gov These calculations can provide valuable insights into the geometries of the ground state and the transition state for rotation, as well as the energetic profile of the rotation process. nih.gov

Quantum mechanical torsion scans can be employed to evaluate the energy barrier of axial rotation, which helps in estimating the interconversion rate of atropisomers. wuxibiology.com For biaryl systems, computational studies have shown a strong correlation between calculated rotational barriers and experimentally determined values. nih.gov For instance, DFT calculations at the B3LYP-D3/6-311G* level of theory have been shown to predict rotational barriers with an error of only about 1.1 kcal/mol. nih.gov

These computational approaches allow for the systematic investigation of how different substituents at various positions on the this compound scaffold affect the rotational barrier. This predictive capability is crucial for the rational design of new, configurationally stable chiral ligands and materials based on the this compound framework. nih.gov

Experimental Determination of Racemization Kinetics

Enantiomeric Purity and Chiral Recognition in this compound Research

The ability to obtain enantiomerically pure samples of 1,1'-biazulenes is essential for their application in stereoselective processes and for studying their chiroptical properties. rsc.orgresearchgate.net The separation of racemic mixtures of this compound derivatives is commonly achieved through chiral HPLC. rsc.orgrsc.org An alternative method involves the use of a chiral auxiliary to form diastereomers, which can then be separated by standard chromatographic techniques, followed by the removal of the auxiliary to yield the pure enantiomers. rsc.org

Once resolved, the enantiomeric purity of 1,1'-biazulenes is often confirmed by chiroptical spectroscopy, particularly circular dichroism (CD). Enantiomers of a chiral molecule exhibit mirror-image CD spectra. nih.gov A configurationally stable, enantiopure sample will show a consistent CD spectrum at room temperature. nih.gov

Chiral recognition, the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound, is a fundamental concept in chemistry and biology. nih.govnih.gov In the context of this compound research, chiral recognition is important for the development of chiral sensors and for understanding the mechanisms of enantioselective catalysis. The unique electronic and structural features of the this compound scaffold make it an interesting platform for designing new systems for chiral recognition. researchgate.netnih.gov

The study of self-induced diastereomeric anisochronism (SIDA) by NMR spectroscopy is a powerful method for observing self-recognition of enantiomers and can be used to determine enantiomeric purity without the need for external chiral resolving agents. nih.govnih.gov This phenomenon, where enantiomers in a racemic mixture experience different chemical environments, could potentially be explored in future this compound research. nih.gov

Chromatographic Enantioseparation (e.g., Chiral Stationary Phase HPLC)

The resolution of racemic mixtures of this compound derivatives into their constituent enantiomers is most effectively achieved through enantioselective high-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs). This technique relies on the differential interactions between the enantiomers and the chiral environment of the stationary phase, leading to different retention times and, consequently, their separation.

Detailed research has demonstrated the successful separation of axially chiral this compound derivatives using polysaccharide-based CSPs. For instance, the enantiomers of a novel axially chiral this compound (referred to as 1 ) and its π-extended derivative (2 ) were baseline separated using a CHIRALPAK® ID column. rsc.org The specific conditions for these separations are critical for achieving optimal resolution and are detailed in the table below.

The selection of the mobile phase composition and temperature is crucial for optimizing the separation factor (α) and resolution (Rs) of the enantiomers. mdpi.com The successful separation of these this compound derivatives underscores the efficacy of chiral HPLC in accessing enantiopure samples for further characterization. rsc.org Earlier work by Tajiri in 1983 also reported the resolution of 2,2′-dimethyl-1,1′-biazulene and 2,2′-dimethoxy-1,1′-biazulene using preparative chiral stationary phase HPLC. nih.gov

Chiroptical Properties for Enantiomeric Characterization (e.g., Circular Dichroism Spectroscopy)

Once separated, the enantiomeric purity and absolute configuration of the this compound atropisomers are determined using chiroptical techniques, most notably Circular Dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers exhibit equal and opposite CD signals, resulting in mirror-image spectra. This provides definitive proof of their enantiomeric relationship and can be used to assess enantiopurity. jasco-global.comrsc.org

The enantiomers of the aforementioned axially chiral this compound (1 ) and its π-extended derivative (2 ) display clear, mirror-image CD spectra. rsc.org The (R)-enantiomers, which were the first to elute during the chiral HPLC separation, show distinct Cotton effects across the UV-visible and near-infrared regions. The corresponding (S)-enantiomers exhibit perfectly inverted spectra. These chiroptical properties are a direct consequence of the helical twist of the biazulene system.

The experimental CD spectra for these compounds are summarized in the table below, highlighting the characteristic peaks that define their chiroptical signature.

The absolute configuration of these atropisomers, designated as (R) or (S), is typically assigned by comparing the experimentally measured CD spectra with theoretical spectra generated through time-dependent density functional theory (TD-DFT) calculations. rsc.org The configurational stability of these molecules can also be investigated by monitoring the CD signal at elevated temperatures to determine the barrier to racemization. For example, a 1,1′-biazulene analogue of BINOL was found to be configurationally stable at room temperature, as confirmed by its superimposable mirror-image CD spectra. nih.gov

Electronic Structure and Theoretical Investigations of 1,1 Biazulene

Quantum Chemical Characterization of Electronic States in 1,1'-Biazulene Derivatives

Quantum chemical calculations, particularly using density functional theory (DFT), have been instrumental in elucidating the electronic states of this compound and its derivatives. rsc.orgblueqat.comrsc.org These theoretical studies provide valuable insights into the molecule's frontier molecular orbitals (FMOs), charge distribution, and aromaticity, which are crucial for understanding its reactivity and potential applications in materials science. rsc.orgnih.gov

The HOMO-LUMO energy gap is a key parameter that influences a molecule's electronic properties and reactivity. irjweb.com A smaller gap generally indicates higher reactivity and facilitates electronic transitions. irjweb.com In azulene (B44059), the HOMO is primarily localized on the seven-membered ring, while the LUMO is concentrated on the five-membered ring. vulcanchem.com

Theoretical calculations on this compound and its derivatives reveal how structural modifications affect the FMO energies and the corresponding energy gap. For instance, the introduction of electron-withdrawing groups, such as dione (B5365651) functionalities, can stabilize both the HOMO and LUMO, leading to a reduction in the energy gap and enabling absorption of visible light. vulcanchem.com Conversely, extending the π-conjugation of the system can lead to a narrowing of the HOMO-LUMO gap. rsc.org The specific energies are highly dependent on the nature and position of substituents on the biazulene core.

Below is a table summarizing representative HOMO-LUMO data for this compound and related derivatives from theoretical calculations.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2,2′-Biazulene | -5.15 | -2.33 | 2.82 |

| BAzDI-1 | -5.85 | -2.91 | 2.94 |

| BAzDI-2 | -5.60 | -3.02 | 2.58 |

Data sourced from DFT calculations on biazulene diimide derivatives. rsc.org

Azulene itself possesses a notable dipole moment of approximately 1.08 D, arising from the charge separation between the electron-rich five-membered ring and the electron-deficient seven-membered ring. rsc.orgvulcanchem.com This inherent polarity is a defining feature of azulene-containing compounds.

Aromaticity is a fundamental concept describing the enhanced stability of cyclic, planar molecules with a continuous ring of p-orbitals containing (4n+2) π-electrons, as defined by Hückel's rule. iitk.ac.inmasterorganicchemistry.comlibretexts.org Benzene is the quintessential aromatic compound. plutusias.com The delocalization of π-electrons over the ring system leads to this increased stability. iitk.ac.inplutusias.com

Analysis of Charge Distribution and Dipole Moment Contributions

Theoretical Modeling of Spectroscopic Signatures of this compound

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. chemrxiv.orgku.edu These theoretical models can simulate UV-Vis absorption spectra and provide detailed insights into the nature of electronic transitions and subsequent excited-state dynamics. nih.govup.ac.za

Time-dependent density functional theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra of molecules. nih.gov By calculating the energies of electronic transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.), it is possible to predict the absorption maxima (λ_max).

For azulene and its derivatives, the UV-Vis spectrum is characterized by multiple absorption bands. rsc.orgresearchgate.net The lowest energy transition (S₀ → S₁) is typically weak, while a stronger absorption occurs at higher energies, corresponding to the S₀ → S₂ transition. rsc.org Theoretical calculations for this compound and its derivatives show that the absorption spectra are influenced by the substitution pattern, with λ_max values shifting depending on the electronic nature of the substituents. nih.gov For instance, π-extended derivatives generally exhibit red-shifted absorption maxima. nih.gov

The table below presents calculated and experimental absorption data for some azulene derivatives.

| Compound | Calculated λ_max (nm) (S₀ → S₁) | Experimental λ_max (nm) |

| Guaiazulene (B129963) Derivative 3a | ~650-680 | Not specified |

| π-Extended Azulene Derivatives | Steadily increased with chromophore length | Consistent with calculations |

Data sourced from TD-DFT calculations on various azulene derivatives. nih.gov

One of the most fascinating aspects of azulene and its derivatives is their violation of Kasha's rule, which states that fluorescence should occur from the lowest excited state of a given multiplicity (S₁). mdpi.comnih.gov Azulene, however, exhibits fluorescence from its second excited singlet state (S₂). mdpi.comnih.govnih.gov This phenomenon, known as anti-Kasha emission, is attributed to a large energy gap between the S₂ and S₁ states, which hinders efficient internal conversion from S₂ to S₁. nih.gov

Theoretical studies on this compound systems explore how the coupling of two azulene units affects these excited-state dynamics. The relative energies of the excited states and the potential energy surfaces are computationally modeled to understand the pathways for radiative and non-radiative decay. nih.gov In some rationally designed biazulene derivatives, anti-Kasha emission has been observed from even higher excited states, such as S₃. nih.gov This is achieved by enforcing molecular rigidity and controlling the orbital couplings between the azulene units, which can inhibit internal conversion to lower excited states. nih.govrsc.org The (anti)aromatic character of the excited states also plays a crucial role; for azulene, the S₁ state is considered antiaromatic and relaxes quickly non-radiatively, while the S₂ state is aromatic and has a longer lifetime, allowing for fluorescence. acs.org

Computational UV-Vis Spectroscopy and Absorption Maxima Predictions

Influence of Substituents and Positional Isomerism on this compound Electronic Structure

Substituents can dramatically alter the electronic distribution within the this compound framework. For instance, introducing electron-withdrawing groups, such as ketone groups at the 3- and 7-positions in [this compound]-3,7-dione (B12563237), polarizes the system and modifies its frontier molecular orbitals (FMOs). vulcanchem.com Specifically, these groups destabilize the Highest Occupied Molecular Orbital (HOMO) and stabilize the Lowest Unoccupied Molecular Orbital (LUMO), leading to a reduced HOMO-LUMO gap and enabling absorption of visible light. vulcanchem.com Conversely, the introduction of electron-donating groups like methoxy (B1213986) or diphenylaniline moieties can raise the HOMO energy levels. mdpi.commdpi.com For example, introducing diphenylaniline groups at the 2 and 6 positions of azulene leads to a significant reduction in the HOMO-LUMO energy gap. mdpi.com

The electrochemical oxidation of aromatic compounds to form conducting polymers is also influenced by substituents. cdnsciencepub.com The stability of the intermediate radical cation, which is crucial for electropolymerization, is dependent on the nature of the substituents present. cdnsciencepub.com

Positional isomerism plays a critical role in determining the electronic and charge-transport properties of biazulenes. Studies on linear biazulene isomers, such as 2,6'-biazulene, 2,2'-biazulene (B12667019), and 6,6'-biazulene, have revealed that their unimolecular planarities and intramolecular reorganization energies are directly influenced by the linkage position. researchgate.netacs.org The planarity of these isomers follows the order: 2,2'-biazulene > 2,6'-biazulene > 6,6'-biazulene. acs.org This trend in planarity also correlates with the extent of π-conjugation. acs.org Furthermore, hole mobility in these isomers is also dependent on the linkage, with the order being 2,2'-biazulene > 6,6'-biazulene > 2,6'-biazulene. researchgate.netacs.org The lower mobility of 2,6'-biazulene is attributed to its asymmetric molecular orbital distribution. researchgate.netacs.org Theoretical models, such as the Hückel model, have been employed to understand these differences, showing that the this compound dimer exhibits the largest energy difference between the LUMO+1 and LUMO, and between the HOMO and HOMO-1, making it a suitable candidate for specific photophysical applications like anti-Kasha emission. nih.gov

| Substituent | Position(s) | Effect on HOMO | Effect on LUMO | Resulting Property Change | Reference |

|---|---|---|---|---|---|

| Ketone (C=O) | 3, 7 | Destabilized | Stabilized | Reduced HOMO-LUMO gap, visible light absorption | vulcanchem.com |

| Methoxy (OCH3) | 10, 10' | Electron-donating | - | Altered redox properties | mdpi.com |

| Diphenylaniline | 2, 6 | Raised energy level | - | Reduced HOMO-LUMO energy gap | mdpi.com |

Electronic Structure Considerations in Advanced Functional Materials Design utilizing this compound

The tunable electronic structure of this compound makes it a promising building block for a variety of advanced functional materials. nih.gov Its inherent dipole moment and the ability to modulate its frontier orbitals through substitution are key features exploited in materials design. rsc.org

π-π Stacking Interactions and Charge Transport Pathway Analysis

The solid-state packing of biazulene derivatives, particularly π-π stacking, is crucial for efficient charge transport in organic electronic devices. researchgate.net The unique dipole moment of azulene influences these stacking interactions, with antiparallel stacking between adjacent azulene units being a notable feature in the crystal structures of some derivatives. nih.govacs.org This arrangement can enhance electronic coupling and mechanical stability. acs.org

The design of molecules like azuperylene, an isoelectronic isomer of perylene (B46583), highlights the potential of azulene-based structures. researchgate.netresearchgate.net Azuperylene derivatives have been shown to exhibit exceptional herringbone π-π stacking, which is ideal for charge transport. researchgate.netresearchgate.net Organic field-effect transistors (OFETs) fabricated from these materials have demonstrated high hole transport mobility. researchgate.net The planarity and symmetry of biazulene isomers directly impact their packing and, consequently, their charge transport properties. researchgate.netacs.org For instance, the superior hole mobility of 2,2'-biazulene compared to other linear isomers is supported by transfer integral calculations, underscoring the importance of molecular structure and orbital symmetry in facilitating charge transfer. researchgate.netacs.org In contrast, its structural isomer, 2,2'-binaphthalene, shows no field-effect transistor characteristics. acs.org

| Isomer | Unimolecular Planarity Order | Hole Mobility Order | Key Factor for Charge Transport | Reference |

|---|---|---|---|---|

| 2,2'-Biazulene | 1 | 1 | High planarity and symmetric molecular orbital distribution | researchgate.netacs.org |

| 6,6'-Biazulene | 3 | 2 | - | researchgate.netacs.org |

| 2,6'-Biazulene | 2 | 3 | Asymmetric molecular orbital distribution leads to lower mobility | researchgate.netacs.org |

Donor-Acceptor Characteristics in Biazulene Frameworks

The inherent electronic asymmetry of the azulene core, with its electron-rich five-membered ring and electron-deficient seven-membered ring, imparts intrinsic donor-acceptor characteristics to the molecule. mdpi.comnih.govrsc.org This feature is highly advantageous for designing materials for optoelectronic applications. mdpi.com By strategically functionalizing the biazulene scaffold, it is possible to create sophisticated donor-acceptor (D-A) or acceptor-donor-acceptor (A-D-A) systems. nih.gov

The development of 2,2'-biazulene-1,1',3,3'-tetracarboxylic diimides (BAzDIs) is a prime example of harnessing the donor-acceptor nature of biazulene. nih.govresearchgate.net These molecules, which feature a 2,2'-biazulene core and two seven-membered imide groups, exhibit unique photophysical properties and are promising for organic electronics. nih.govresearchgate.net The introduction of the electron-withdrawing imide groups significantly enhances the oxidative ability of the biazulene core. researchgate.net

Furthermore, the concept of donor-acceptor interactions has been extended to covalent organic frameworks (COFs). rsc.orgbioengineer.org In these frameworks, the alternating arrangement of donor and acceptor segments provides well-defined pathways for intermolecular charge transfer, which can accelerate carrier mobility and reduce electron-hole recombination. rsc.org The precise integration of donor and acceptor moieties into the ordered backbone of COFs is a key strategy for enhancing photocatalytic activity. rsc.orgbioengineer.org

Derivatization and Functionalization Strategies for 1,1 Biazulene

Regioselective Functionalization of 1,1'-Biazulene Scaffolds

Regioselective functionalization allows for the precise introduction of substituents at specific positions on the biazulene framework, which is crucial for fine-tuning its molecular properties.

The azulene (B44059) nucleus is known for its susceptibility to electrophilic aromatic substitution (SEAr), a reaction that preferentially occurs at the electron-rich five-membered ring. masterorganicchemistry.com In the context of this compound, the 3- and 3'-positions are typically the most reactive sites for electrophilic attack, assuming they are unsubstituted. rsc.org This reactivity provides a direct pathway to introduce a variety of functional groups.

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the electrophile: The aromatic π-system acts as a nucleophile, attacking the electrophile (E+). This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as a Wheland intermediate. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the ring. masterorganicchemistry.com

Common electrophilic substitution reactions applicable to the this compound scaffold include halogenation, nitration, and sulfonation. masterorganicchemistry.com For instance, halogenation introduces synthetically versatile halide atoms that can be used in subsequent cross-coupling reactions. researchgate.net The introduction of electron-withdrawing or electron-donating groups through SEAr can significantly alter the electronic structure and, consequently, the photophysical properties of the this compound derivative.

Achieving high site selectivity in the functionalization of arenes is a significant challenge in synthetic chemistry. acs.orgnih.gov For this compound, strategies often rely on directing groups or the inherent reactivity differences of the azulene positions. For example, the presence of certain substituents can direct incoming electrophiles to specific positions.

Recent advancements have demonstrated that high para-selectivity can be achieved in certain electrophilic substitutions, which is a notable improvement over traditional methods that often yield mixtures of isomers. acs.orgnih.gov In some cases, the use of specific reagents can lead to unexpected but highly regioselective outcomes. For instance, the reaction of 1-azulenyl methyl sulfide (B99878) with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of N-oxides of heterocycles can lead to the formation of this compound derivatives. researchgate.net

Site-selective functionalization can also be achieved through metal-mediated C-H bond activation, where a metal catalyst, often guided by a directing group, selectively cleaves a specific C-H bond to introduce a new functional group. mdpi.com While less explored for this compound itself, these methods offer a powerful toolkit for precise modifications.

Electrophilic Aromatic Substitution on Azulene Subunits

Post-Synthetic Modification and Functional Group Interconversion in this compound Chemistry

Post-synthetic modification involves the chemical transformation of existing functional groups on a pre-formed this compound scaffold. wikipedia.orgsolubilityofthings.com This approach is highly valuable as it allows for the diversification of biazulene derivatives from a common intermediate. rsc.orgimperial.ac.uk

Hydroxyl groups on the this compound core are particularly useful handles for post-synthetic modification due to their versatile reactivity. nih.gov A key strategy involves converting the hydroxyl group into a better leaving group, which facilitates subsequent nucleophilic substitution reactions. nih.govlibretexts.org

One important transformation is the conversion of hydroxyl groups to trifluoromethanesulfonates (triflates). Triflates are excellent leaving groups, making them ideal precursors for cross-coupling reactions. For example, a this compound-2,2'-diol can be converted into the corresponding bis(triflate), which then serves as an electrophilic partner in various coupling reactions. rsc.org

Another significant conversion is the transformation of hydroxyl groups into phosphonates. This can be achieved through a cross-coupling reaction. For instance, a 1,1'-biazulenyl-2,2'-diol was successfully transformed into the corresponding 2,2'-bis(phosphonate), demonstrating the feasibility of introducing phosphorus-containing functionalities. rsc.orgrsc.org This opens up possibilities for creating novel ligands for catalysis or materials with altered electronic properties.

Table 1: Examples of Hydroxyl Group Transformations in this compound Derivatives

| Starting Material | Reagents | Product | Significance | Reference |

|---|---|---|---|---|

| 1,1′-Biazulene-2,2′-diol | Triflic anhydride, Pyridine | 1,1′-Biazulene-2,2′-bis(trifluoromethanesulfonate) | Creates an excellent leaving group for cross-coupling reactions. | rsc.org |

| 1,1′-Biazulene-2,2′-diol derivative | (EtO)₂P(O)H, Pd catalyst | 2,2′-Bis(phosphonate)-1,1′-biazulene | Introduces phosphorus-containing functional groups. | rsc.orgrsc.org |

Halogenation of the this compound scaffold is a critical step for enabling a wide range of cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira-Hagihara couplings. researchgate.netmdpi.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Halogens are typically introduced at the 1- and 3-positions via electrophilic substitution. researchgate.net The resulting halo-biazulenes can then be coupled with various partners. For example, a 1,1',3,3'-tetrahalo-2,2'-biazulene was successfully used in a Suzuki-Miyaura cross-coupling reaction with an arylboronic acid to yield bisarylated-2,2'-biazulenes. researchgate.net Interestingly, under the reaction conditions, two of the halogen atoms were reductively removed. researchgate.net

The stability of the halo-azulene intermediate is a crucial factor. For instance, 1-haloazulenes can be unstable, which limits their use in some coupling reactions. rsc.org However, the presence of electron-withdrawing groups can stabilize the halo-azulene, facilitating the coupling process. researchgate.net

Table 2: Examples of Cross-Coupling Reactions with Halogenated 1,1'-Biazulenes

| Biazulene Substrate | Coupling Partner | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 1,1′,3,3′-Tetrahalo-2,2′-biazulene | 4-tert-butylphenylboronic acid | Suzuki-Miyaura | 1,3-Bis(4-tert-butylphenyl)-2,2′-biazulene | researchgate.net |

| 6,6′-Dibromo-1,1′-biazulene derivative | Arylboronic acid | Suzuki-Miyaura | 6,6′-Diaryl-1,1′-biazulene derivative | researchgate.net |

| 6,6′-Dibromo-1,1′-biazulene derivative | Terminal alkyne | Sonogashira-Hagihara | 6,6′-Dialkynyl-1,1′-biazulene derivative | researchgate.net |

Transformation of Hydroxyl Groups (e.g., to Phosphonates, Trifluoromethanesulfonates)

Formation of Fused and π-Extended this compound Derivatives

Extending the π-conjugated system of this compound by fusing it with other aromatic rings can lead to materials with novel electronic and optical properties, making them attractive for applications in organic electronics. researchgate.netresearchgate.net

One approach involves the intramolecular cyclization of appropriately substituted this compound precursors. For instance, an axially chiral this compound and its π-extended derivative were synthesized from a 2-terphenyl azulene via a stepwise intermolecular and intramolecular oxidative C-H/C-H coupling. rsc.orgnagoya-u.ac.jprsc.org This method allows for the creation of complex, fused architectures.

Another strategy is the synthesis of biazulenes that are fused with heterocyclic rings. A novel thiophene-fused this compound derivative was prepared by the reaction of azuleno[1,2-b]thiophene with N-iodosuccinimide. researchgate.net The extension of the π-system in such derivatives has been shown to significantly affect their spectroscopic and redox properties. researchgate.net Similarly, pyridine-fused heteroaromatics incorporating an azulene unit have been constructed, showing potential as semiconductor materials. nsf.gov

The synthesis of these fused systems often relies on modern synthetic methodologies, including transition metal-catalyzed cyclizations. researchgate.net The resulting polycyclic aromatic hydrocarbons containing the this compound core are of great interest for their potential use in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and other electronic devices. researchgate.net

Synthesis of Thiophene-Fused this compound Derivatives

A notable advancement in the functionalization of this compound involves the fusion of thiophene (B33073) rings, leading to novel heterocyclic systems with distinct electronic properties. A key method for achieving this is through the reaction of azuleno[1,2-b]thiophene with N-iodosuccinimide (NIS). clockss.orgresearchgate.net While NIS is typically employed as an iodinating agent in azulene chemistry, its reaction with azuleno[1,2-b]thiophene results in an oxidative homo-coupling, yielding a thiophene-fused this compound derivative. clockss.orgmdpi.com This reaction is noteworthy as it proceeds without the need for a metal catalyst, high temperatures, or extended reaction times, which are often required in other this compound syntheses. clockss.org

The starting material, azuleno[1,2-b]thiophene, can be prepared from methyl 1,2-dihydro-9-(azuleno[1,2-b]thiophene)carboxylate. clockss.org The subsequent reaction with NIS provides a direct route to the thiophene-fused this compound. clockss.org Interestingly, the use of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) does not yield the desired product, but instead leads to the decomposition of the starting material. clockss.org This suggests a specific reactivity of azuleno[1,2-b]thiophene with NIS. clockss.org

The resulting thiophene-fused this compound derivative exhibits unique electronic and optical properties, which have been characterized using cyclic voltammetry (CV), differential pulse voltammetry (DPV), and UV/Vis spectroscopy. clockss.orgresearchgate.net

Table 1: Synthesis of Thiophene-Fused this compound

| Starting Material | Reagent | Product | Key Observation |

|---|---|---|---|

| Azuleno[1,2-b]thiophene | N-Iodosuccinimide (NIS) | Thiophene-fused this compound | Oxidative homo-coupling occurs instead of iodination. clockss.orgmdpi.com |

| Azuleno[1,2-b]thiophene | N-Bromosuccinimide (NBS) / N-Chlorosuccinimide (NCS) | Decomposition | The desired coupling reaction does not occur. clockss.org |

| 1,2-Dihydro-9-azuleno[1,2-b]thiophene | N-Iodosuccinimide (NIS) | Decomposition | No formation of the corresponding 1-iodoazulene or this compound derivative. clockss.org |

Phenanthrene-Fused Biazulene Systems

Expanding the π-conjugated system of this compound through the fusion of polycyclic aromatic hydrocarbons like phenanthrene (B1679779) has been a strategy to create novel materials with interesting spectral and redox properties. mdpi.com A key example is the synthesis of 10,10'-dimethoxy-9,9'-biazuleno[2,1-c]phenanthrene. mdpi.com

This synthesis involves the regioselective homocoupling of 10-methoxyazuleno[2,1-c]phenanthrene in the presence of ammonium (B1175870) persulfate (APS) in degassed toluene (B28343) at 100 °C. mdpi.com The starting material, 10-methoxyazuleno[2,1-c]phenanthrene, is itself synthesized through previously established methods. mdpi.com The structure of the resulting phenanthrene-fused biazulene has been confirmed by ¹H-NMR, FT-IR, and mass spectrometry, as well as by X-ray crystal structure analysis. mdpi.com

Cyclic voltammetry studies of 10,10'-dimethoxy-9,9'-biazuleno[2,1-c]phenanthrene revealed reversible two-stage one-electron oxidation processes, indicating potential for applications in electronic materials. mdpi.com This redox behavior is attributed to a planar conformation that allows for spin and/or charge delocalization across the entire π-system. mdpi.com

Table 2: Synthesis of 10,10'-Dimethoxy-9,9'-biazuleno[2,1-c]phenanthrene

| Starting Material | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| 10-Methoxyazuleno[2,1-c]phenanthrene | Ammonium persulfate (APS) | Toluene | 100 °C | 10,10'-Dimethoxy-9,9'-biazuleno[2,1-c]phenanthrene |

Design and Synthesis of Biazulene Aromatic Diimides (BAzDIs)

A significant development in the functionalization of biazulene has been the creation of the first class of azulene-based aromatic diimides, known as 2,2'-biazulene-1,1',3,3'-tetracarboxylic diimides (BAzDIs). researchgate.netnih.govnih.gov These molecules are designed to be promising building blocks for organic optoelectronic materials. researchgate.netnih.gov The design strategy involves introducing carbonyl groups at the 1- and 3-positions of the azulene rings to achieve a deep Lowest Unoccupied Molecular Orbital (LUMO) energy level, while N-alkyl chains are incorporated to enhance solubility for solution-processed organic field-effect transistors (OFETs). researchgate.net

The synthesis of BAzDIs involves the aminolysis of the corresponding acid anhydrides, followed by dehydration. mdpi.com For instance, the synthesis of BAzDI-1 and BAzDI-2 starts from a 2,2'-biazulene (B12667019) precursor. nih.gov Initial attempts to synthesize the tetracarboxylate intermediate via a copper-catalyzed Ullmann coupling reaction were unsuccessful. nih.gov However, a successful self-coupling reaction of the precursor was developed. nih.gov

BAzDIs exhibit unique chemical structures and frontier molecular orbitals, with relatively higher LUMO energies and narrower band gaps compared to their perylene (B46583) diimide (PDI) counterparts. nih.gov X-ray crystal structure analysis of BAzDI-1 revealed an antiparallel stacking between adjacent azulene units, driven by the dipole moment of azulene. nih.govacs.org This results in a slipped one-dimensional (1D) packing motif with short intermolecular atom-atom contacts, which is expected to facilitate charge transport. nih.gov The unique photophysical and electrochemical properties of BAzDIs make them a promising new class of organic dyes and semiconductors. nih.govresearchgate.net

Table 3: Properties of BAzDI Derivatives

| Compound | Key Structural Feature | HOMO Energy (eV) | LUMO Energy (eV) | Key Finding |

|---|---|---|---|---|

| BAzDI-1 | n-octyl substituents | -5.85 | -2.91 | Forms a slipped 1D packing motif in the crystal structure. nih.gov |

| BAzDI-2 | 6,6'-diaryl-substituted | -5.68 to -6.04 | -3.63 to -3.73 | Exhibits excellent electron transport properties. researchgate.net |

Reaction Mechanisms in 1,1 Biazulene Chemistry

Mechanistic Pathways of 1,1'-Biazulene Dimerization

The direct coupling of two azulene (B44059) units to form a this compound scaffold can be achieved through several mechanistic routes, primarily involving oxidative or reductive processes.

Oxidative coupling is a common strategy for the synthesis of 1,1'-biazulenes, often proceeding through a radical cation mechanism. mdpi.commdpi.com This process can be initiated either chemically or electrochemically. mdpi.com

The generally accepted mechanism involves the one-electron oxidation of the azulene molecule to form an azulene radical cation. mdpi.com Due to the electronic structure of azulene, this radical cation is stabilized by the formation of a tropylium-like moiety in the seven-membered ring. mdpi.com The dimerization then occurs, typically at the electron-rich 1-position, leading to the formation of the this compound. mdpi.commdpi.com

For instance, the oxidative dimerization of azulene-1-azoarenes and N-(azulen-1-ylmethylene)arylamines in the presence of iron(III) chloride (FeCl₃) proceeds via a radical cation intermediate. mdpi.commdpi.com The process begins with the loss of an electron from the azulene moiety. The resulting radical cation then dimerizes. mdpi.commdpi.com Similarly, electrochemical oxidation of azulene in an appropriate electrolyte solution also leads to the formation of 1,1'-linked azulene units through the dimerization of radical cations. tandfonline.com This process is fundamental to the formation of polyazulene films, which consist of repeating azulene units. tandfonline.commdpi.com

The regioselectivity of the dimerization is influenced by substituents on the azulene ring. If the 1-position is unsubstituted, dimerization preferentially occurs there. mdpi.com However, if the azulene is substituted in a way that alters the electron density distribution, coupling can be directed to other positions. mdpi.com

Electron paramagnetic resonance (EPR) studies have confirmed the presence of radical cations during the oxidation of azulene-containing polymers, supporting the proposed radical mechanism. nih.gov The stability of the radical cation intermediate is a key factor in the success of these oxidative coupling reactions. clockss.org

Reductive coupling provides an alternative pathway to biazulenes. An example of this is the reaction of azulene with α,β-unsaturated ketones in the presence of magnesium and chlorotrimethylsilane. mdpi.com The proposed mechanism involves the transfer of an electron from the metal to the azulene, forming a radical anion which then progresses to a dianion. mdpi.com This reactive species can then participate in coupling reactions. While this specific example leads to a substituted azulene, similar principles can be applied to achieve dimerization.

Another instance of reductive coupling involves the use of Grignard reagents. While primarily leading to the addition of the Grignard reagent to the azulene, the reaction mixture can also contain dimeric azulene products, suggesting a competing reductive coupling pathway. mdpi.com

Radical Mechanisms in Oxidative Coupling Processes

Mechanisms of Functionalization Reactions on this compound Systems

Once the this compound core is formed, it can be further modified through various functionalization reactions. The mechanisms of these reactions are crucial for controlling the synthesis of specifically substituted biazulene derivatives.

The azulene nucleus is highly susceptible to electrophilic aromatic substitution (SEAr), a characteristic that extends to this compound. The general mechanism for SEAr involves a two-step process. libretexts.orgwikipedia.orgmasterorganicchemistry.com

Formation of a σ-complex (arenium ion): The π-system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). masterorganicchemistry.comlumenlearning.com This is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a positively charged carbocation intermediate known as a Wheland intermediate or arenium ion. wikipedia.orgmasterorganicchemistry.com

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromatic system and resulting in the substituted product. libretexts.orgwikipedia.org

In azulene and its derivatives, the five-membered ring is more electron-rich than the seven-membered ring, making it the preferred site for electrophilic attack. researchgate.net Theoretical studies and experimental observations consistently show that position 1 (and by extension, position 3) is the most reactive site for electrophilic substitution under kinetic control. chem-soc.si This is due to the greater stability of the resulting arenium ion intermediate. libretexts.org However, substitution at position 2 can sometimes lead to the thermodynamically more stable product. chem-soc.si

The regioselectivity of SEAr on this compound is therefore directed primarily to the available positions on the five-membered rings. For example, halogenation reactions, which are important for introducing functional groups for further derivatization, readily occur at the 1- and 3-positions. researchgate.net

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Azulene

| Position of Substitution | Kinetic Product | Thermodynamic Product |

|---|---|---|

| 1 | Major | Minor |

| 2 | Minor | Major |

| 4 | Minor | Minor |

| 5 | Minor | Minor |

| 6 | Minor | Minor |

This table is a generalized representation based on theoretical and experimental findings. chem-soc.si

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the functionalization of 1,1'-biazulenes. researchgate.net This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. libretexts.orgwikipedia.org The catalytic cycle for the Suzuki-Miyaura reaction is generally understood to proceed through three main steps: libretexts.orgyonedalabs.com

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (e.g., a halo-biazulene), forming a Pd(II) intermediate. libretexts.org This step involves the insertion of the palladium atom into the carbon-halogen bond. wikipedia.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the organoboron compound, forming a more nucleophilic "ate" complex that facilitates the transfer. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

For 1,1'-biazulenes, this methodology is invaluable for introducing aryl or other organic fragments at specific positions, provided a halo-biazulene precursor is available. For example, 2-azulenylboronates can be coupled with aryl bromides to produce poly(2-azulenyl)benzenes. researchgate.net Similarly, 6,6'-dibromo-1,1'-biazulene derivatives can undergo Suzuki-Miyaura coupling to introduce substituents at these positions. researchgate.net

Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Reactants | Intermediate | Product |

|---|---|---|---|

| Oxidative Addition | R¹-X, Pd(0)L₂ | [R¹-Pd(II)L₂-X] | - |

| Transmetalation | [R¹-Pd(II)L₂-X], [R²-B(OR)₃]⁻ | [R¹-Pd(II)L₂-R²] | - |

| Reductive Elimination | [R¹-Pd(II)L₂-R²] | - | R¹-R², Pd(0)L₂ |

R¹ = Biazulenyl, R² = Organic fragment, X = Halide, L = Ligand libretexts.orgwikipedia.org

Intramolecular cyclization reactions of appropriately substituted this compound precursors offer a route to complex, fused polycyclic aromatic hydrocarbons (PAHs) containing the biazulene moiety. These reactions often proceed through mechanisms involving either electrophilic attack or radical pathways.

One such pathway is the Scholl oxidation, a method used to form carbon-carbon bonds between aromatic rings via oxidative cyclodehydrogenation. rsc.org When applied to precursors designed to form azulene-embedded PAHs, the reaction can proceed through either an arene cation mechanism or a radical cation mechanism. rsc.org In the radical cation mechanism, the initial step is the abstraction of an electron from the substrate. The resulting spin density distribution on the molecule can then be used to predict the sites of C-C bond formation. rsc.org However, a significant challenge in the Scholl oxidation of azulene derivatives is the competing tendency for intermolecular dimerization to form polyazulenes, which can dominate over the desired intramolecular cyclization. rsc.orgrsc.org

Another approach involves the intramolecular cyclization of 1-ethynylazulenes bearing a suitable functional group on the ethynyl (B1212043) substituent. For instance, 1-(phenylethynyl)azulenes with an ortho-methoxycarbonyl group on the phenyl ring can undergo intramolecular cyclization in the presence of an acid or N-iodosuccinimide (NIS) to form azulene-substituted isocoumarins. nii.ac.jp The mechanism likely involves the activation of the alkyne by the electrophile (a proton or iodonium (B1229267) ion), followed by intramolecular nucleophilic attack by the oxygen of the ester group.

Similarly, the synthesis of cyclopenta-fused PAHs can be achieved from 2-aryl-substituted anilines through the in-situ generation of a diazonium intermediate, which then undergoes intramolecular aromatic substitution. rsc.org While not directly involving a biazulene precursor, this illustrates a general mechanistic principle of intramolecular cyclization that could be adapted to biazulene systems.

The success and regioselectivity of these intramolecular cyclizations are highly dependent on the specific precursor structure, the reaction conditions, and the relative stability of the intermediates involved in the cyclization versus competing reaction pathways.

Stereochemical Control and Mechanistic Insights into Chiral Induction in this compound Synthesis

Mechanistic Understanding of Enantioselective Synthesis

The enantioselective synthesis of 1,1'-biazulenes hinges on the principles of asymmetric induction, where a chiral influence directs the formation of one enantiomer over the other. wikipedia.org This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or by transferring chirality from a pre-existing stereocenter. wikipedia.orgchemistrydocs.com

One of the primary approaches to enantioselective this compound synthesis is through asymmetric catalysis . wikipedia.org This involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, to create a chiral environment for the key bond-forming reaction. wikipedia.orgsnnu.edu.cn For instance, enantioselective oxidative coupling of azulene precursors can be achieved using chiral ligands that coordinate to the metal center, thereby influencing the stereochemical outcome of the reaction. mdpi.com The precise mechanism of chiral induction in these systems often involves the formation of a diastereomeric transition state, where the chiral catalyst differentiates between the two prochiral faces of the azulene substrate. The difference in the activation energies for the formation of the two diastereomeric transition states leads to the preferential formation of one enantiomer. wikipedia.org

Another strategy is the use of chiral auxiliaries . In this method, a chiral molecule is covalently attached to the azulene precursor. wikipedia.orgchemistrydocs.com This chiral auxiliary then directs the stereochemical course of the subsequent coupling reaction, leading to the formation of a diastereomerically enriched biazulene. The auxiliary can then be cleaved to yield the enantiomerically enriched this compound. chemistrydocs.com For example, a chiral auxiliary has been used to attempt the diastereoselective dimerization of an azulene, resulting in the this compound product with moderate diastereoisomeric excess. nih.gov

Central-to-axial chirality transfer represents another mechanistic pathway. beilstein-journals.org In this approach, a molecule containing a stereogenic center is converted into an axially chiral biazulene. The stereochemistry of the final product is determined by the configuration of the initial stereocenter.

The enantioselective synthesis of a this compound analogue of BINOL, termed 1,1'-BAzOL, has been reported, demonstrating the feasibility of obtaining these compounds in enantiopure form. nih.govrsc.org The resolution of the racemic mixture was achieved through the formation of diastereomeric bis(menthyl carbonate) derivatives, which were then separated and subjected to ethanolysis. rsc.org

Racemization Pathways and Energy Profile Analysis

The configurational stability of axially chiral 1,1'-biazulenes is a critical factor, and understanding the pathways and energy barriers associated with their racemization is essential. Racemization is the process by which an enantiomerically pure or enriched sample converts into a racemic mixture. This occurs through the rotation around the C1-C1' single bond, which allows for the interconversion of the two enantiomers.

The energy barrier to racemization is a key parameter that determines the configurational stability of a chiral biaryl compound. nih.gov For 1,1'-biazulenes, this barrier is influenced by the steric hindrance imposed by substituents near the chiral axis. nih.gov Larger substituents generally lead to a higher rotational barrier and greater configurational stability.

Kinetic studies and computational methods, such as Density Functional Theory (DFT), are employed to investigate racemization pathways and determine the associated energy profiles. researchgate.netresearchgate.net For example, the racemization of 1,1'-BAzOL was studied at elevated temperatures, and the activation energy (Ea) for this process was determined. nih.gov

A comparison of the racemization barriers for various biazulene derivatives provides valuable insights into the structural factors that govern their configurational stability. nih.gov For instance, the measured activation energy for 1,1'-BAzOL is similar to that of 4,4'-biazulene. nih.gov In contrast, 2,2'-dimethoxy-1,1'-biazulene exhibits a lower racemization barrier, which is attributed to the absence of bulky groups in the 8 and 8' positions. nih.gov Conversely, other derivatives with bulky groups at the C2 position show significantly higher racemization barriers, indicating that steric hindrance at this position can effectively restrict rotation around the biaryl axis. nih.gov DFT calculations have predicted a racemization energy barrier for [this compound]-3,7-dione (B12563237) that is comparable to that of 1,1'-binaphthyl, suggesting that the dione (B5365651) substituents contribute to enhanced steric hindrance. vulcanchem.com

The table below presents a comparison of the racemization barriers for several biazulene derivatives.

| Compound | Racemization Barrier (Ea) (kcal/mol) | Notes |

| 1,1'-BAzOL (2,2'-dihydroxy-1,1'-biazulene) | Similar to 4,4'-biazulene nih.gov | First this compound analogue of BINOL prepared in enantiopure form. nih.govrsc.org |

| 2,2'-Dimethoxy-1,1'-biazulene | Lower than 1,1'-BAzOL nih.gov | Lack of flanking groups in the 8,8'-positions. nih.gov |

| Substituted 1,1'-Biazulenes | Higher than 1,1'-BAzOL nih.gov | Bulky groups at C2 hinder rotation. nih.gov |

| [this compound]-3,7-dione | Comparable to 1,1'-binaphthyl (~30 kcal/mol) vulcanchem.com | DFT prediction; dione substituents likely enhance steric hindrance. vulcanchem.com |

| 4,4'-Biazulene | Comparable to 1,1'-binaphthyl researchgate.net | Racemization energy barrier determined by kinetic experiments and DFT calculations. researchgate.net |

This table is based on available research data and provides a comparative overview of racemization barriers.

The study of racemization pathways not only provides fundamental knowledge about the dynamic behavior of these chiral molecules but also has practical implications for their application, as it defines the temperature range within which their chirality is maintained. nih.gov

Advanced Characterization Techniques for 1,1 Biazulene Systems

Spectroscopic Analysis Techniques

Spectroscopy is a fundamental tool in the study of 1,1'-biazulene systems, providing insights into their electronic transitions, vibrational modes, and three-dimensional structures.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis/Fluorescence)

Electronic absorption (UV-Vis) and fluorescence spectroscopy are essential for probing the electronic structure and photophysical properties of this compound systems. edinst.com

Detailed Research Findings: The UV-Vis absorption spectra of this compound derivatives exhibit characteristic bands that provide insight into their electronic transitions. For instance, 2,2′-diaryl-1,1′-biazulenes have been synthesized and their electronic properties studied, with redox measurements suggesting electronic communication between the two azulene (B44059) subunits. researchgate.net The linkage at the 1-position appears to raise the HOMO energy levels. researchgate.net

The photophysical properties of biazulene diimides (BAzDIs) have also been investigated. researchgate.net DFT calculations and experimental data for two BAzDI derivatives revealed unique photophysical characteristics, suggesting their potential as organic electronic materials. researchgate.net The UV-Vis absorption spectra of these compounds in dichloromethane (B109758) show distinct absorption bands, with the long-wavelength absorptions providing information about the S0 → S1 transition. researchgate.net

Furthermore, the design of anti-Kasha emitters based on a biazulene core has been explored. nih.gov By embedding two antiparallel azulene units into a polycyclic conjugated hydrocarbon, researchers have been able to manipulate the photophysical properties. nih.gov Steady-state fluorescence and transient absorption spectroscopy confirmed the predicted anti-Kasha emission from a high-energy excited state in a synthesized derivative. nih.gov

Interactive Data Table: UV-Vis Absorption Data for Selected this compound Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| 2,2′-Diaryl-1,1′-biazulene | THF | ~580 (S₀→S₁) | ~350 | researchgate.net |

| BAzDI-1 | Dichloromethane | 592 (S₀→S₁) | Not specified | researchgate.net |

| BAzDI-2 | Dichloromethane | 572 (S₀→S₁) | Not specified | researchgate.net |

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes. stellarnet.us These techniques are based on the interaction of light with molecular vibrations, with IR spectroscopy measuring the absorption of infrared radiation and Raman spectroscopy analyzing the inelastic scattering of monochromatic light. stellarnet.usedinst.com